![molecular formula C13H19FN2 B1438702 4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline CAS No. 1153197-32-0](/img/structure/B1438702.png)

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline

説明

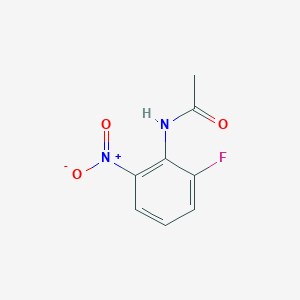

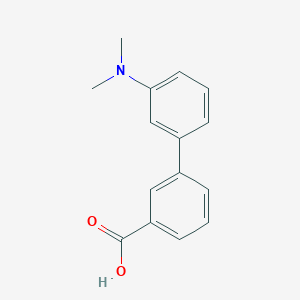

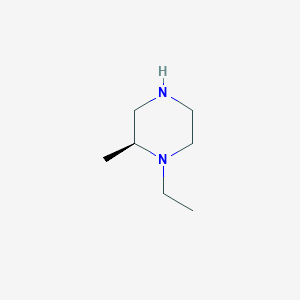

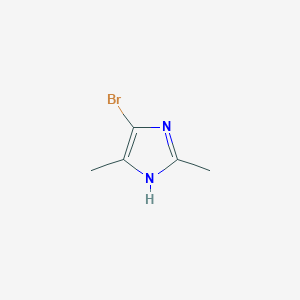

“4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline” is a chemical compound with the molecular formula C13H19FN2 . It has an average mass of 222.302 Da and a monoisotopic mass of 222.153229 Da .

Synthesis Analysis

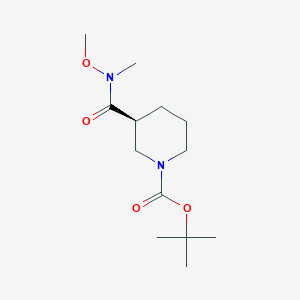

While specific synthesis methods for “4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline” were not found, piperidine derivatives, which this compound is a part of, have been extensively studied. Recent advances in synthesis involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline” consists of a piperidine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a fluorine atom .科学的研究の応用

Chemical Synthesis and Derivative Development

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline and its derivatives are primarily explored in the context of chemical synthesis, serving as intermediates or key components in the development of various compounds with potential applications in medicinal chemistry and material science. The compound's structure allows for the exploration of chemical reactions and synthesis pathways leading to novel derivatives with unique properties or biological activities.

Hypobetalipoproteinemic Agents : Certain derivatives of 4-fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline have been investigated for their potential as hypobetalipoproteinemic agents, indicating their utility in managing cholesterol levels and related metabolic disorders (Lednicer et al., 1979).

Aurora Kinase Inhibition : Derivatives have been studied for their ability to inhibit Aurora A, suggesting potential applications in cancer therapy by targeting cell division and proliferation pathways (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition : Studies on piperidine derivatives, closely related to 4-fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline, have shown their effectiveness as corrosion inhibitors for metals, particularly iron. This application is critical in industries where metal preservation is essential, indicating the compound's potential in material science (Kaya et al., 2016).

Pharmaceutical Intermediates : The compound and its related derivatives are integral in synthesizing neuroleptic agents and other pharmaceuticals, highlighting its versatility in drug development (Nakatsuka et al., 1981).

Molecular Design and Drug Discovery

The flexibility in modifying 4-fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline enables the exploration of its derivatives in molecular design and drug discovery processes. By altering its functional groups or integrating it into larger molecular frameworks, researchers can develop compounds with targeted biological activities.

c-Met Kinase Inhibitors : Computational studies, including docking and quantitative structure–activity relationship (QSAR) analyses, have been conducted on derivatives to design potent inhibitors against c-Met kinase, a critical target in cancer therapies (Caballero et al., 2011).

Motilin Receptor Agonists : The discovery and development of small molecule motilin receptor agonists, which can potentially treat gastrointestinal disorders, underscore the compound's utility in generating therapeutically relevant molecules (Westaway et al., 2009).

特性

IUPAC Name |

4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-10-3-2-6-16(8-10)9-11-7-12(14)4-5-13(11)15/h4-5,7,10H,2-3,6,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSVZIDNZFKMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)

![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)